molecular formula C24H32N6O3 B12348954 5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one

5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B12348954
M. Wt: 452.5 g/mol
InChI Key: NMKDOESGZUHOQX-UHFFFAOYSA-N
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Description

5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one, also known as carbodenafil, is a compound that belongs to the class of phosphodiesterase (PDE) inhibitors. It is structurally related to sildenafil, a well-known PDE5 inhibitor used for the treatment of erectile dysfunction.

Chemical Reactions Analysis

5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one involves the inhibition of phosphodiesterase type 5 (PDE5). By inhibiting PDE5, the compound prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP in the corpus cavernosum. This results in the relaxation of smooth muscle cells and increased blood flow, which is beneficial in the treatment of erectile dysfunction .

Comparison with Similar Compounds

Carbodenafil is structurally similar to other PDE5 inhibitors, such as sildenafil, tadalafil, and vardenafil. it has unique properties that distinguish it from these compounds:

These differences in structure contribute to variations in their pharmacokinetic and pharmacodynamic properties, making each compound unique in its therapeutic applications.

Properties

Molecular Formula

C24H32N6O3

Molecular Weight

452.5 g/mol

IUPAC Name

5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C24H32N6O3/c1-5-8-18-20-21(28(4)27-18)23(31)26-22(25-20)17-15-16(9-10-19(17)33-7-3)24(32)30-13-11-29(6-2)12-14-30/h9-10,15,21H,5-8,11-14H2,1-4H3

InChI Key

NMKDOESGZUHOQX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2C1=NC(=NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)CC)OCC)C

Origin of Product

United States

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